molecular formula C15H14N2O3S B2613321 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE CAS No. 1421451-46-8

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE

Cat. No.: B2613321
CAS No.: 1421451-46-8
M. Wt: 302.35
InChI Key: JBWNHKRZOQAJIU-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzothiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring followed by the introduction of the furan ring through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYL)-2-BENZOTHIAZOLECARBOXAMIDE: Similar structure but lacks the hydroxypropyl group.

    3-(FURAN-2-YL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE: Similar structure but lacks the hydroxypropyl group.

Uniqueness

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-11(12-5-3-9-20-12)7-8-16-14(19)15-17-10-4-1-2-6-13(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWNHKRZOQAJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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